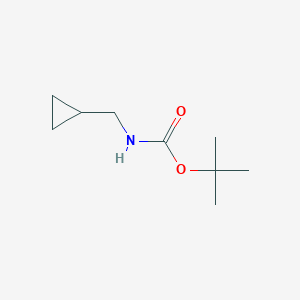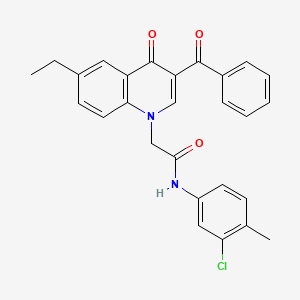
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN2O3 and its molecular weight is 458.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Quinazoline and quinoline derivatives have been synthesized and characterized for various applications, emphasizing the importance of structural modifications to achieve desired chemical and biological properties. For example, novel quinazolines with potential antimicrobial activities have been synthesized, highlighting the methodological advancements in producing such compounds (Desai, Shihora, & Moradia, 2007).
Potential Biological Activities
- Quinoline and quinazoline derivatives have been explored for their analgesic, anti-inflammatory, and antimicrobial properties. A study on quinazolinyl acetamides, for example, indicated that certain derivatives showed significant analgesic and anti-inflammatory activities, hinting at the therapeutic potential of such compounds (Alagarsamy et al., 2015).
- Another area of interest is the development of quinoline derivatives as PET ligands for imaging studies, such as in the detection of translocator protein expression in the brain, demonstrating the applicability of these compounds in biomedical imaging and diagnostics (Yui et al., 2010).
Antitumor Activities
- Research into quinazolinones has also revealed their potential antitumor activities, with some novel 3-benzyl-substituted-4(3H)-quinazolinones showing significant in vitro antitumor effects against various cancer cell lines. These findings suggest that structural modifications of quinazoline derivatives can lead to compounds with promising antitumor properties (Al-Suwaidan et al., 2016).
Antimicrobial Activities
- The synthesis and evaluation of quinazoline derivatives for their antimicrobial activities have been documented, indicating the broad spectrum of biological applications that these compounds might serve. For instance, certain 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated notable antimicrobial properties, further emphasizing the potential of quinoline and quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O3/c1-3-18-10-12-24-21(13-18)27(33)22(26(32)19-7-5-4-6-8-19)15-30(24)16-25(31)29-20-11-9-17(2)23(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZDKTSNDGZRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
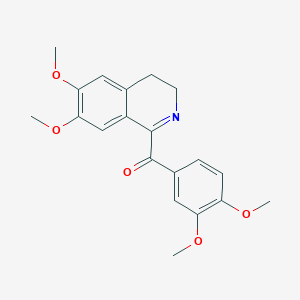
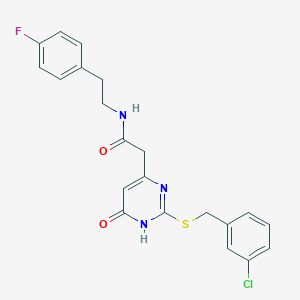
![ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B2664814.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2664816.png)

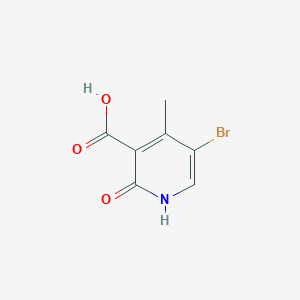

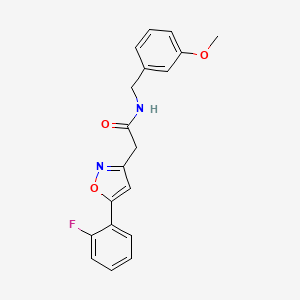
![2-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2664823.png)
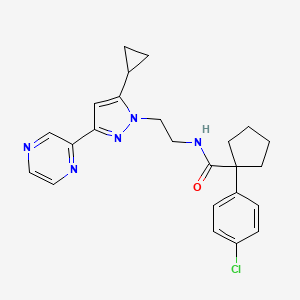
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2664825.png)
![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)benzoyl]amino]ethyl]benzamide](/img/structure/B2664827.png)
